4-(1H-indazol-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
838820-85-2 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-indazol-1-ylbenzoic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-5-7-12(8-6-10)16-13-4-2-1-3-11(13)9-15-16/h1-9H,(H,17,18) |
InChI Key |
STFHKUYXOIKARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 1h Indazol 1 Yl Benzoic Acid
Strategies for Constructing the 1H-Indazole Moiety within the Compound
Cyclization Reactions and Precursor Chemistry
The classical approach to indazole synthesis often involves the cyclization of ortho-substituted aryl hydrazones. For instance, the reaction of an o-halobenzaldehyde or o-haloketone with hydrazine (B178648) can lead to the formation of the indazole ring through an intramolecular nucleophilic substitution. nih.gov
A common precursor for the indazole moiety is 2-aminobenzonitrile, which can be converted to the corresponding diazonium salt and then cyclized. Another versatile precursor is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which can react with diazo compounds like ethyl diazoacetate in the presence of a fluoride (B91410) source to form the indazole ring. sigmaaldrich.com
Palladium-Catalyzed Coupling Approaches (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of functionalized indazoles. These reactions typically involve the coupling of a halogenated indazole derivative with a boronic acid. For example, 3-iodo-N-Boc-indazoles can be coupled with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. nih.gov This methodology allows for the introduction of diverse substituents onto the indazole core.
While typically used for C-C bond formation, palladium catalysis can also be employed for C-N bond formation in the synthesis of N-arylindazoles.
One-Pot Synthetic Protocols for Indazole Frameworks
To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of indazole frameworks have been developed. These methods often combine multiple reaction steps, such as the formation of a hydrazone followed by an intramolecular cyclization, in a single reaction vessel. For instance, a one-pot synthesis of bis(1H-indazol-1-yl)methane has been reported using a 3d-metal salt as a catalyst, where dimethyl sulfoxide (B87167) (DMSO) serves as the methylene (B1212753) source. chemspider.com
Functionalization of the Benzoic Acid Component and Its Role in Compound Synthesis
The benzoic acid moiety in 4-(1H-indazol-1-yl)benzoic acid is typically introduced as an aryl halide or a boronic acid derivative, which is then coupled with the pre-formed indazole ring. The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction to prevent unwanted side reactions.
The synthesis of the requisite benzoic acid derivative can be achieved through various standard organic transformations. For example, 4-halobenzoic acids can be esterified under acidic conditions to yield the corresponding esters. These esters can then be used in coupling reactions.
Regioselective Linking Strategies for Indazole and Benzoic Acid Scaffolds
A key challenge in the synthesis of this compound is achieving the regioselective N-arylation at the N1 position of the indazole ring. The reaction of indazole with an aryl halide can potentially lead to a mixture of N1 and N2-arylated products.
Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation is a classical method for forming C-N bonds and is frequently employed for the N-arylation of indazoles. This reaction typically involves heating the indazole with an aryl halide in the presence of a copper catalyst and a base. The use of ligands such as diamines can often improve the efficiency and selectivity of the reaction. For instance, the coupling of indazole with methyl 4-bromobenzoate (B14158574) in the presence of a copper catalyst would yield the methyl ester of the target compound.
Palladium-Catalyzed N-Arylation: Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, offer a milder and often more efficient alternative to the Ullmann condensation. These reactions utilize a palladium catalyst and a suitable ligand to couple the indazole with an aryl halide.
The regioselectivity of these N-arylation reactions can be influenced by several factors, including the nature of the substituents on both the indazole and the aryl halide, the choice of catalyst and ligand, and the reaction conditions.
A common synthetic route involves the coupling of indazole with an ester of a 4-halobenzoic acid (e.g., methyl 4-bromobenzoate or ethyl 4-fluorobenzoate) using either copper or palladium catalysis. The resulting ester, methyl or ethyl 4-(1H-indazol-1-yl)benzoate, is then hydrolyzed to the final carboxylic acid product. The hydrolysis is typically carried out under basic conditions, for example, by heating with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification. blogspot.comthieme-connect.de
Green Chemistry Principles Applied to the Synthesis of this compound
Efforts to develop more environmentally friendly synthetic routes are ongoing in organic chemistry. In the context of synthesizing this compound and its precursors, green chemistry principles can be applied in several ways:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or even performing reactions under solvent-free conditions, is a key aspect of green chemistry. For instance, some cyclization and coupling reactions can be adapted to aqueous media.
Catalysis: The use of catalysts, especially those that are non-toxic and can be recycled, is a cornerstone of green chemistry. Transition metal catalysts like palladium and copper, while effective, can be toxic and expensive. Research is focused on developing more sustainable catalytic systems, including the use of earth-abundant metals or even non-metallic catalysts.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a measure of atom economy. One-pot syntheses are often more atom-economical as they reduce the number of workup and purification steps.
Energy Efficiency: Utilizing energy-efficient methods, such as microwave irradiation or ultrasound, can reduce reaction times and energy consumption compared to conventional heating. sigmaaldrich.com
While specific green synthetic protocols for this compound are not extensively documented in the readily available literature, the general principles of green chemistry are being increasingly applied to the synthesis of indazole derivatives.
Advanced Spectroscopic Elucidation and Mechanistic Analytical Techniques for 4 1h Indazol 1 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of a compound. For 4-(1H-indazol-1-yl)benzoic acid, NMR is instrumental in assigning the specific protons and carbons within the molecule.
Multi-nuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N) for Comprehensive Characterization
A multi-nuclear NMR approach offers a complete picture of the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for the protons on the indazole and benzoic acid moieties. In a typical solvent like DMSO-d₆, the carboxylic acid proton appears as a broad singlet at a downfield chemical shift, often above 12 ppm. The aromatic protons of the benzoic acid ring typically appear as two doublets, corresponding to the A₂B₂ spin system. The protons on the indazole ring also exhibit characteristic chemical shifts and coupling patterns. rsc.orgrsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically deshielded, appearing at a chemical shift of around 167-173 ppm. rsc.orgrsc.orgresearchgate.net The carbons of the aromatic rings appear in the range of approximately 107-143 ppm. rsc.orgrsc.org The specific chemical shifts are influenced by the electronic environment of each carbon atom.
¹⁴N and ¹⁵N NMR Spectroscopy: While less common for routine characterization due to the quadrupolar nature of ¹⁴N and the low natural abundance of ¹⁵N, these techniques can provide direct insight into the electronic environment of the nitrogen atoms in the indazole ring. nih.govrsc.orgiastate.edu The chemical shifts of N1 and N2 are expected to be significantly different, which can be a key indicator for distinguishing between N1- and N2-substituted indazoles. nih.gov Solid-state NMR techniques, such as ¹³C{¹⁴N} experiments, can be particularly useful for identifying carbon atoms directly bonded to nitrogen. iastate.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures
| Nucleus | Benzoic Acid Moiety (ppm) | Indazole Moiety (ppm) | Reference |
|---|---|---|---|
| ¹H | ~7.3-8.2 (aromatic), ~12.8 (COOH in DMSO) | ~7.2-8.6 (aromatic) | rsc.orgrsc.org |
| ¹³C | ~126-138 (aromatic), ~167 (COOH) | ~107-140 (aromatic) | rsc.orgrsc.org |
Computational Support for NMR Chemical Shift Assignments (e.g., GIAO-DFT calculations)
To aid in the precise assignment of NMR signals, especially for complex molecules, computational methods like Gauge-Including Atomic Orbital (GIAO) Density Functional Theory (DFT) calculations are employed. imist.manih.gov These calculations can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.govmdpi.com By comparing the calculated chemical shifts with the experimental data, a confident assignment of each signal to its corresponding nucleus can be made. nih.govrsc.org This approach is particularly valuable in distinguishing between isomers, where subtle differences in chemical shifts can be challenging to interpret solely based on experimental data. nih.govrsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."
FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1680-1710 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the aromatic rings are observed in the 1400-1600 cm⁻¹ region. researchgate.netjmaterenvironsci.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibrations of the aromatic rings often give rise to strong Raman signals. The C=O stretching vibration is also observable in the Raman spectrum. researchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | researchgate.net |
| C=O stretch (carboxylic acid) | 1680-1710 | researchgate.net |
| C=C/C=N stretch (aromatic) | 1400-1600 | researchgate.netjmaterenvironsci.com |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.
For this compound, with a molecular formula of C₁₄H₁₀N₂O₂, the expected monoisotopic mass is approximately 238.07 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. amazonaws.com Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern can provide valuable structural information. For instance, cleavage of the bond between the indazole and benzoic acid moieties would lead to characteristic fragment ions. nist.gov
Electronic Absorption and Emission Spectroscopy for Optical Property Analysis (e.g., UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and to characterize its optical properties.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would show absorption bands corresponding to π-π* transitions within the aromatic indazole and benzoic acid systems. The position and intensity of these bands are sensitive to the solvent polarity. worldwidejournals.com
Fluorescence Spectroscopy: Many indazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum, including the wavelength of maximum emission and the quantum yield, provides information about the excited state properties of the molecule. worldwidejournals.com The fluorescence properties can also be influenced by the solvent environment. worldwidejournals.com
Computational Chemistry and Theoretical Investigations of 4 1h Indazol 1 Yl Benzoic Acid
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
There is a lack of specific published data regarding DFT studies on 4-(1H-indazol-1-yl)benzoic acid. DFT is a powerful computational method used to investigate the electronic properties of molecules. wikipedia.org Such studies on related heterocyclic compounds typically involve:
Molecular Docking and Molecular Dynamics Simulations of Compound Interactions
While molecular docking and dynamics simulations are common for exploring the therapeutic potential of indazole derivatives, nih.govnih.gov specific studies featuring this compound are absent from the available literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are built by finding a correlation between calculated molecular descriptors (numerical representations of the molecule's properties) and experimentally determined biological activity.
While no specific QSAR models for this compound have been identified, research on similar heterocyclic compounds often employs this technique. For instance, a QSAR study on a series of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents utilized multiple linear regressions to develop predictive models. In such studies, a dataset of compounds with known activities is used to train the model. The model's predictive power is then validated using a separate set of compounds (a test set).
A typical QSAR study involves the following steps:
Data Set Selection: A group of structurally related compounds with a consistent measure of biological activity (e.g., IC₅₀) is chosen.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each molecule.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The model's robustness and predictive ability are assessed using techniques such as cross-validation and external validation.
For a hypothetical QSAR model of this compound derivatives, the descriptors could include properties like molecular weight, logP (lipophilicity), and various electronic parameters derived from quantum chemical calculations.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Kier & Hall Shape Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO energies |
Advanced Quantum Chemical Calculations (e.g., Natural Bond Orbital (NBO) analysis, charge transfer)
Advanced quantum chemical calculations provide deep insights into the electronic structure and bonding of a molecule.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals within a molecule. This delocalization, known as hyperconjugation, stabilizes the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
While no NBO analysis specific to this compound was found, studies on similar molecules often reveal significant charge transfer interactions. For example, in a molecule with multiple aromatic rings, π-π* interactions are common. In the case of this compound, one would expect potential charge transfer from lone pairs on the nitrogen and oxygen atoms to antibonding orbitals in the aromatic systems.
Charge Transfer: Intramolecular charge transfer is a key feature of many organic molecules and can be crucial for their electronic and optical properties. This can be visualized through the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution of these orbitals can indicate the direction of charge transfer upon electronic excitation. For a molecule like this compound, the HOMO might be localized on the indazole ring, while the LUMO could be centered on the benzoic acid moiety, suggesting a charge transfer from the indazole to the benzoic acid upon excitation.
Solvent Effects on the Electronic Spectra and Molecular Properties
The surrounding solvent can significantly influence the electronic spectra and properties of a molecule. This phenomenon, known as solvatochromism, can lead to shifts in the absorption and emission maxima. These shifts are categorized as bathochromic (red shift) or hypsochromic (blue shift).
Experimental and computational studies on benzoic acid and its derivatives have shown that the electronic absorption spectra are sensitive to solvent polarity and hydrogen bonding capabilities. For instance, the absorption spectra of benzoic acid in water are influenced by pH, which determines the protonation state of the carboxylic acid group.
The effect of the solvent on the electronic spectra of this compound could be investigated by recording its UV-Vis spectra in a range of solvents with varying polarity and hydrogen bonding properties.
Table 2: Common Solvents Used to Study Solvent Effects and Their Properties
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) |
| n-Hexane | 1.88 | 0.00 |
| Dichloromethane | 8.93 | 1.60 |
| Acetone | 20.7 | 2.88 |
| Acetonitrile | 37.5 | 3.92 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 3.96 |
| Water | 80.1 | 1.85 |
In a hypothetical study, one might observe a bathochromic shift in the absorption maximum of this compound as the solvent polarity increases, which would suggest that the excited state is more polar than the ground state. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with a solvent model, could be used to predict these spectral shifts and provide a deeper understanding of the underlying solute-solvent interactions.
In Vitro Biological and Biochemical Interactions: Mechanistic Insights of 4 1h Indazol 1 Yl Benzoic Acid and Its Derivatives
Enzyme Target Modulation and Inhibition Kinetics
The following subsections explore the modulation of several important enzyme targets by 4-(1H-indazol-1-yl)benzoic acid and its analogs. The discussion will encompass the mechanisms of inhibition, selectivity, and the kinetic parameters that define these interactions.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov Its role in immune evasion has made it a compelling target in cancer immunotherapy. nih.govnih.gov While specific inhibitory data for this compound is not extensively detailed in the provided results, the broader class of indazole derivatives has been investigated as IDO1 inhibitors. acs.org
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.govnih.gov
Derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been synthesized and evaluated as potent FLT3 inhibitors. nih.gov These compounds have demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants, which are often associated with drug resistance. nih.gov For instance, certain benzamide (B126) derivatives within this class have shown nanomolar IC₅₀ values against FLT3 and its clinically relevant mutants, such as FLT3-ITD and FLT3-D835Y. nih.gov
The selectivity of these inhibitors is a critical aspect of their development. Studies have shown that some of these indazole derivatives exhibit high selectivity for FLT3 over other protein kinases, which is a desirable characteristic for minimizing off-target effects. nih.gov Molecular docking studies suggest that these compounds can bind effectively to the ATP-binding site of the FLT3 kinase domain. nih.gov
Table 1: Inhibitory Activity of Representative Indazole Derivatives against FLT3 and its Mutants
| Compound | FLT3 IC₅₀ (nM) | FLT3-ITD (W51) IC₅₀ (nM) | FLT3-TKD (D835Y) IC₅₀ (nM) |
|---|---|---|---|
| 8r | 41.6 | 22.8 | 5.64 |
| 22f | 0.941 | - | 0.199 |
Data sourced from studies on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives and benzimidazole-indazole derivatives. nih.govnih.gov
Rho-associated protein kinases (ROCK) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in various cellular processes, including smooth muscle contraction, cell migration, and apoptosis. nih.govnih.gov There are two isoforms, ROCK I and ROCK II, which share a high degree of sequence identity in their kinase domains. nih.govnih.gov
While specific studies on the direct interaction of this compound with ROCK-II are not detailed in the provided results, the broader class of indazole-containing compounds has been explored for ROCK inhibition. The development of selective ROCK inhibitors is of significant interest for various therapeutic areas. nih.gov The general strategy for designing ROCK inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase. nih.gov Further research would be necessary to determine if this compound or its derivatives possess any significant inhibitory activity against ROCK-II.
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammatory processes. nih.gov
The inhibitory effects of indazole derivatives on COX enzymes have been a subject of interest. For example, the antiplatelet agent indobufen (B1671881), which contains a phenyl-butyric acid moiety, is a reversible inhibitor of COX-1. mdpi.com Its mechanism involves a non-competitive inhibition of the enzyme. mdpi.com While not a direct derivative of this compound, the study of indobufen provides insights into how related structures might interact with COX enzymes. The reversible nature of this inhibition is thought to contribute to a better gastrointestinal safety profile compared to irreversible inhibitors like aspirin. mdpi.com
Polyphenol Oxidase (PPO)
Polyphenol oxidase (PPO) is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, leading to the formation of quinones and subsequent browning in fruits and vegetables. nih.govnih.gov The inhibition of PPO is of significant interest in the food industry.
Studies have shown that benzoic acid and its derivatives can act as inhibitors of PPO. nih.govresearchgate.net Benzoic acid itself has been found to be a competitive and reversible inhibitor of mushroom PPO. researchgate.netresearchgate.net The inhibitory effect of benzoic acid derivatives on PPO can vary depending on the nature and position of substituents on the aromatic ring. nih.gov While specific data on this compound is not available, the general inhibitory properties of benzoic acid suggest that this compound could potentially interact with and inhibit PPO.
Trans-Sialidase
Trans-sialidase is an enzyme found in some pathogenic organisms, such as Trypanosoma cruzi, the causative agent of Chagas disease. nih.govbeilstein-journals.org This enzyme plays a crucial role in the parasite's survival and infectivity by transferring sialic acid from host cells to the parasite's surface. beilstein-journals.org
Research has explored benzoic acid derivatives as potential inhibitors of Trypanosoma cruzi trans-sialidase. nih.gov Some benzoic acid derivatives have shown weak inhibitory activity, with I₅₀ values in the millimolar range. nih.gov The development of potent and selective inhibitors of trans-sialidase is a challenging area of research due to the conserved nature of the active site among sialidases. beilstein-journals.org Further investigation would be needed to assess the potential of this compound and its derivatives as inhibitors of this enzyme.
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. nih.govmdpi.com This action initiates the production of pro-inflammatory eicosanoids, making cPLA2α an attractive target for anti-inflammatory drug development. mdpi.comnih.gov
A class of indole-based cPLA2α inhibitors has been developed, with some structures incorporating a benzoic acid moiety. nih.govacs.org For example, the potent inhibitor efipladib, 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, demonstrates the importance of the benzoic acid group for activity. nih.govacs.org While not an indazole derivative, this research highlights the potential for benzoic acid-containing compounds to act as cPLA2α inhibitors.
Furthermore, N-substituted 4-sulfamoylbenzoic acid derivatives have also been investigated as cPLA2α inhibitors, although many of these compounds showed limited activity. d-nb.info The structural features of the molecule, including the substituents on the benzoic acid and the nature of the heterocyclic core, are critical for achieving potent inhibition of cPLA2α. nih.govd-nb.info
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Indoleamine 2,3-Dioxygenase 1 (IDO1) |
| FMS-like Tyrosine Kinase 3 (FLT3) |
| Rho-associated Protein Kinase II (ROCK-II) |
| Cyclooxygenase (COX) |
| Polyphenol Oxidase (PPO) |
| Trans-Sialidase |
| Cytosolic Phospholipase A2α (cPLA2α) |
| Efipladib |
| Indobufen |
| Arachidonic acid |
| Prostaglandins |
| Tryptophan |
| Kynurenine |
| Sialic acid |
| Benzoic acid |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole |
Receptor Binding and Signaling Pathway Modulation Studies (e.g., Cannabinoid (CB1) receptor binding)
The cannabinoid CB1 receptor, primarily expressed in the central nervous system, is a key target for therapeutic intervention in a variety of disorders. nih.gov Several indazole derivatives have been identified as potent modulators of the CB1 receptor. For instance, AB-PINACA and AB-FUBINACA, two synthetic cannabinoids with an indazole-3-carboxamide core, have been shown to have a strong binding affinity for the CB1 receptor. researchgate.net Another indazole-3-carboxamide derivative was reported to have a Ki value of 78.4 nM for the CB1 receptor. researchgate.net
While direct binding studies on this compound are not extensively available, the established affinity of various indazole-containing compounds for the CB1 receptor suggests that the indazole moiety is a crucial pharmacophore for this interaction. The structural similarities between these active compounds and this compound provide a strong rationale for investigating the latter and its derivatives as potential CB1 receptor ligands.
Table 1: Cannabinoid CB1 Receptor Binding Affinity of Selected Indazole Derivatives
| Compound Name | Structure | Receptor Binding Affinity (Ki) | Reference |
| Indazole-3-carboxamide derivative | Indazole-3-carboxamide core | 78.4 nM | researchgate.net |
Note: Data for this compound is not available. The table shows data for a related indazole derivative.
Antioxidant Activity Profiling and Mechanistic Elucidation (e.g., DPPH, ABTS assays)
The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, which is indicative of its antioxidant capacity. nih.govnih.gov
While specific data on the antioxidant activity of this compound is limited, studies on structurally related compounds offer some insights. For example, a series of 4-(1H-triazol-1-yl)benzoic acid hybrids, which are structurally similar to the title compound, have demonstrated significant antioxidant properties in both DPPH and ABTS assays. researchgate.netmdpi.com The parent compound of this triazole series exhibited 89.95% and 88.59% radical scavenging activity in DPPH and ABTS assays, respectively, at a concentration of 100 µg/mL. researchgate.net Given that the benzoic acid moiety is a common feature, it is plausible that this compound and its derivatives may also possess antioxidant capabilities, warranting further investigation.
Table 2: Antioxidant Activity of a Structurally Related 4-(1H-triazol-1-yl)benzoic Acid Hybrid
| Assay | Concentration | % Radical Scavenging Activity | Reference |
| DPPH | 100 µg/mL | 89.95 ± 0.34 | researchgate.net |
| ABTS | 100 µg/mL | 88.59 ± 0.13 | researchgate.net |
Note: Data for this compound is not available. The table shows data for a structurally related triazole derivative.
In Vitro Antimicrobial and Antitubercular Efficacy Investigations
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial and antitubercular agents. Heterocyclic compounds, including those with pyrazole (B372694) and benzimidazole (B57391) cores, have shown promise in this area. nih.govnih.gov For instance, certain pyrazole derivatives have demonstrated potent antibacterial activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov Similarly, some benzimidazole derivatives have exhibited significant antimicrobial and antitubercular effects. nih.gov
Although direct evidence for the antimicrobial and antitubercular efficacy of this compound is not yet available, the proven activity of other azole-containing compounds suggests that the indazole scaffold could be a valuable template for the design of new anti-infective agents. Further screening of this compound and its derivatives against a panel of bacterial and mycobacterial strains is warranted.
Cellular Mechanism of Action Studies in In Vitro Models (e.g., apoptosis induction, cell cycle analysis)
Indazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govrsc.org For example, a series of 1H-indazole-3-amine derivatives were evaluated for their antitumor activity, with one compound, 6o, showing a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov Mechanistic studies revealed that this compound induced apoptosis in a dose-dependent manner and caused cell cycle arrest. nih.gov
Another study on a different series of indazole derivatives found that compound 2f had potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org This compound was shown to promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org Furthermore, compound 2f was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in these cells. rsc.org
While these studies were not conducted on this compound itself, they provide valuable insights into the potential cellular mechanisms of action for this class of compounds. The ability of related indazole derivatives to induce apoptosis and modulate the cell cycle highlights the potential of the this compound scaffold in the development of new anticancer therapies.
Table 3: Apoptosis Induction and Cell Cycle Arrest by an Indazole Derivative (Compound 6o) in K562 Cells
| Concentration of Compound 6o | Total Apoptosis Rate (%) | Cell Cycle Phase Arrest | Reference |
| 10 µM | 9.64 | Not specified | nih.gov |
| 12 µM | 16.59 | Not specified | nih.gov |
| 14 µM | 37.72 | Not specified | nih.gov |
Note: Data for this compound is not available. The table shows data for a related indazole derivative.
Structure Activity Relationship Sar Studies and Molecular Design Strategies for 4 1h Indazol 1 Yl Benzoic Acid Analogues
Systematic Modification of the 4-(1H-Indazol-1-yl)benzoic Acid Scaffold
Substituent Effects on the Indazole Nitrogen (N1) Position on Biological Activity
The nitrogen at the N1 position of the indazole ring is a key point for chemical modification. The synthesis of N-1 substituted indazoles can be achieved through various methods, including the N-alkylation of the 1H-indazole scaffold. beilstein-journals.org The choice of substituents at this position can significantly influence the compound's interaction with its biological target. For instance, the introduction of different alkyl or aryl groups can alter the steric and electronic properties of the molecule, thereby affecting its binding affinity and selectivity.
Research has shown that the regioselectivity of N-alkylation is influenced by both steric and electronic effects of substituents on the indazole ring. beilstein-journals.org For example, certain C-3 substituted indazoles show high N-1 regioselectivity. beilstein-journals.org This control over the substitution pattern is crucial for systematically exploring the SAR at the N1 position and developing potent and selective drug candidates.
Modifications on the Benzoic Acid Moiety and Their Pharmacological Impact
The benzoic acid moiety of this compound is another critical area for modification. Benzoic acid and its derivatives are widely used in the pharmaceutical industry for various purposes, including as preservatives and as intermediates in the synthesis of more complex medicinal compounds. eaht.org The carboxylic acid group can be modified to an ester, amide, or other bioisosteres to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
For example, in a study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, modifications to the benzoic acid portion, such as introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position, maintained potent inhibitory activity while increasing antiproliferative effects. nih.gov This highlights the significant pharmacological impact that can be achieved through strategic modifications of the benzoic acid moiety.
Impact of Linker Chemistry and Conformational Dynamics on Molecular Interactions
The dynamic nature of molecules, including the flexibility of linkers and the rotation of single bonds, allows a compound to adopt different conformations. nih.gov These conformational dynamics are essential for the molecule to fit into the binding pocket of a protein. Understanding and controlling these dynamics through linker modification is a key strategy in rational drug design.
Scaffold Hopping and Bioisosteric Replacements in Indazole-Benzoic Acid Systems
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. nih.gov Scaffold hopping involves replacing the core molecular framework with a different one that maintains a similar three-dimensional arrangement of key functional groups. researchgate.net This can lead to the discovery of new chemical classes with potentially better patentability and drug-like properties.
A notable example is the scaffold hopping from an indole (B1671886) to an indazole framework, which has been used to develop dual inhibitors of MCL-1 and BCL-2. rsc.org Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is another widely used technique. researchgate.netresearchgate.net For instance, a triazole ring has been used as a bioisostere for the indazole moiety in the design of anticancer agents. nih.govnih.gov
Rational Design Principles for Enhanced Selectivity and Potency against Specific Targets
Rational drug design aims to create new medications based on a deep understanding of the biological target. nih.gov For indazole-benzoic acid analogues, this involves leveraging structural information from the target protein to guide the design of more potent and selective inhibitors.
For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia, an indazole fragment was identified as a key "hinge binder" that interacts with the ATP-binding pocket of the kinase. nih.govhanyang.ac.kr This knowledge guided the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives with potent inhibitory activity against FLT3 and its mutants. nih.govhanyang.ac.krtandfonline.combwise.kr The most potent compound from this series demonstrated high selectivity across a panel of 42 protein kinases. hanyang.ac.kr
Fragment-Based Approaches for Discovering New Ligands
Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. nih.govnih.gov It involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.govnih.govfrontiersin.org These fragments, although typically weak binders, can be optimized into more potent lead compounds. frontiersin.org
This approach has been successfully applied in the design of inhibitors for various targets. For instance, a fragment-based approach was used to develop Polo-like kinase 4 (PLK4) inhibitors, where an indazole derivative was identified as a hit compound through virtual screening. nih.gov Subsequent optimization using fragment-based strategies led to the discovery of a potent and selective PLK4 inhibitor with significant antiproliferative activity. nih.gov This demonstrates the power of FBDD in identifying novel ligands for challenging targets.
Table of SAR Data for Indazole-Benzoic Acid Analogues
| Scaffold Modification | Position of Modification | Effect on Biological Activity | Reference |
| N-Alkylation | Indazole N1 | Influences binding affinity and selectivity | beilstein-journals.org |
| Halogenation/Alkoxylation | Benzoic Acid 3-position | Maintained potent inhibitory activity and increased antiproliferative effects | nih.gov |
| Scaffold Hop (Indole to Indazole) | Core Scaffold | Development of dual MCL-1/BCL-2 inhibitors | rsc.org |
| Indazole as Hinge Binder | Core Scaffold | Potent inhibition of FLT3 and its mutants | nih.govhanyang.ac.kr |
| Fragment-Based Growth | Core Scaffold | Discovery of potent and selective PLK4 inhibitors | nih.govrsc.org |
Applications As Research Probes and Chemical Biology Tools for 4 1h Indazol 1 Yl Benzoic Acid
Development of Chemical Probes for Target Validation in Biochemical Assays
The development of chemical probes is a cornerstone of chemical biology, enabling the validation of new biological targets. While direct evidence of 4-(1H-indazol-1-yl)benzoic acid being used as a chemical probe is limited, its structure lends itself to such applications. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin, or for linkage to solid supports for affinity chromatography.
The indazole ring is a recognized pharmacophore that can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-stacking. This makes it a valuable fragment for screening against a wide range of protein targets. For instance, derivatives of the indazole scaffold have been explored as inhibitors of various kinases and other enzymes. The synthesis of a library of compounds based on the this compound core could lead to the identification of potent and selective binders for a particular target. Once a hit is identified, it can be further optimized and functionalized to create a chemical probe for target validation studies in biochemical and cellular assays.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₁₄H₁₀N₂O₂ | 238.24 | Indazole ring, Carboxylic acid group |
Use in Mechanistic Biochemistry Studies to Elucidate Biological Pathways
Although specific studies employing this compound to elucidate biological pathways are not prominent, its potential as a starting point for creating tool compounds is significant. Mechanistic studies often require molecules that can modulate the activity of a specific protein within a biological pathway. The indazole core of this compound is a key feature in several biologically active compounds. For example, various indazole derivatives have been investigated for their roles in cancer biology and inflammation.
By systematically modifying the this compound structure, researchers can develop a series of analogs to probe structure-activity relationships (SAR). These analogs can then be used to investigate the downstream effects of modulating a specific target, thereby helping to piece together complex biological pathways. The benzoic acid portion of the molecule can be converted to other functional groups, such as amides or esters, to fine-tune the compound's properties, including cell permeability and metabolic stability, which are crucial for its use in cell-based mechanistic studies.
Integration into High-Throughput Screening Libraries for Academic Research Purposes
High-throughput screening (HTS) is a fundamental approach in modern drug discovery and chemical biology to identify new bioactive compounds. Fragment-based drug discovery (FBDD) is a specific type of HTS that uses smaller, low-complexity molecules, or "fragments," for screening. Due to its relatively small size and the presence of key recognition motifs (the indazole ring and the benzoic acid), this compound is an ideal candidate for inclusion in fragment libraries for academic and industrial research.
The structural information gleaned from how this fragment binds to a target can guide the development of higher-affinity lead compounds. The carboxylic acid provides a straightforward point for fragment evolution, where it can be linked to other fragments or grown into a more complex molecule. While specific documentation of its inclusion in publicly accessible HTS libraries is not readily found, its commercial availability and favorable chemical properties make it a probable component of proprietary screening collections.
Future Directions and Emerging Research Avenues for 4 1h Indazol 1 Yl Benzoic Acid
Advancements in Stereoselective and Green Synthetic Methodologies for Indazole-Benzoic Acid Hybrids
The synthesis of indazole derivatives has seen significant progress through catalyst-based approaches, which enhance both efficiency and selectivity. benthamdirect.combohrium.com Future research is increasingly focused on developing methodologies that are not only efficient but also environmentally sustainable and capable of producing specific stereoisomers.
Green Chemistry Approaches: Recent synthetic strategies have emphasized green chemistry principles. ingentaconnect.com One-pot, three-component reactions catalyzed by copper(I) oxide nanoparticles in green solvents like polyethylene glycol (PEG 300) have been developed for synthesizing 2H-indazole derivatives. organic-chemistry.org Another eco-friendly method involves the use of ammonium chloride as a mild acid catalyst in ethanol for the synthesis of 1-H-indazoles via a grinding protocol, which offers high yields and short reaction times. samipubco.com Future work will likely expand these methods to the synthesis of complex indazole-benzoic acid hybrids, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. The use of agro-waste sourced catalysts and microwave-assisted synthesis are other promising green approaches being explored for heterocyclic compounds. benthamdirect.com
Stereoselective Synthesis: Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific three-dimensional arrangement. While current literature extensively covers the synthesis of the indazole scaffold itself, a significant future avenue is the development of robust stereoselective methods for indazole-benzoic acid hybrids. This involves creating chiral centers with high precision, which is crucial for optimizing interactions with biological targets. Techniques such as asymmetric catalysis using chiral organocatalysts or transition-metal complexes will be instrumental. For instance, methods like the intramolecular electrophilic amination of 2-aminophenyl ketoximes provide a metal-free route to 1H-indazoles, which could be adapted for stereoselective variations. nih.gov The goal is to synthesize enantiomerically pure compounds, thereby improving efficacy and reducing potential side effects associated with unwanted stereoisomers.
Novel Computational Approaches for Predictive Modeling and De Novo Design
Computational tools are becoming indispensable in modern drug discovery, enabling the rational design and prediction of molecular properties before synthesis. For indazole-based compounds, these approaches are helping to accelerate the identification of promising new drug candidates.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) studies are being used to build predictive models for the biological activity of indazole derivatives. longdom.org By correlating structural features with activity, these models can screen virtual libraries of compounds and prioritize those with the highest predicted potency. Molecular docking simulations are also widely used to predict the binding modes and affinities of indazole derivatives with their biological targets, such as kinases and enzymes. longdom.orgmdpi.com These simulations provide insights into the key molecular interactions—like hydrogen bonds and hydrophobic contacts—that govern binding, guiding further structural modifications to enhance potency and selectivity. nih.govmdpi.com
De Novo Design: Fragment-based drug design (FBDD) and de novo design are powerful strategies for creating entirely new molecules. nih.govnih.gov FBDD involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. This approach has been successfully used to discover 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov De novo design algorithms, often coupled with artificial intelligence, can generate novel molecular structures tailored to fit the binding site of a target protein, offering innovative starting points for drug development that are not constrained by existing chemical scaffolds. nih.gov
| Computational Technique | Application for Indazole-Benzoic Acid Hybrids | Key Outcome |
| QSAR | Predicting biological activity based on chemical structure | Prioritization of virtual compounds for synthesis |
| Molecular Docking | Simulating binding interactions with protein targets | Understanding binding modes and predicting affinity |
| Fragment-Based Design | Building potent inhibitors from small molecular fragments | Discovery of novel lead compounds (e.g., for FGFR) nih.gov |
| De Novo Design | Generating novel molecular structures for a target | Creation of innovative chemical scaffolds |
Exploration of New Biological Targets and Pathways for Indazole-Based Compounds
The indazole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netnih.gov A major future direction is the systematic exploration of new targets and pathways for 4-(1H-indazol-1-yl)benzoic acid and its derivatives.
The anti-cancer potential of indazole derivatives is particularly well-documented, with many compounds targeting various protein kinases that are crucial for cancer cell proliferation and survival. nih.govrsc.org However, research is expanding beyond this established area. For example, indazole-based compounds are being investigated as inhibitors of histone deacetylases (HDACs), which are involved in epigenetic regulation and are promising targets for cancer therapy. nih.govnih.gov Other emerging targets include enzymes involved in metabolic diseases, such as α-glucosidase and α-amylase for diabetes, and those critical for the life cycle of infectious agents. nih.gov
Table of Investigated Biological Targets for Indazole Derivatives:
| Target Class | Specific Examples | Associated Disease Area |
|---|---|---|
| Protein Kinases | FGFR, EGFR, VEGFR, Aurora Kinases, Pim Kinases, ERK1/2, PDK1 nih.govnih.gov | Cancer |
| Epigenetic Enzymes | Histone Deacetylases (HDACs) nih.govnih.gov | Cancer |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.govnih.gov | Alzheimer's Disease |
| G-protein Coupled Receptors | GPR120 nih.gov | Metabolic Disorders |
| Other Enzymes | Factor D, Thymidine Phosphorylase, α-glucosidase nih.govresearchgate.net | Various |
Future research will likely employ chemoproteomics and other advanced screening techniques to identify novel binding partners for indazole-based compounds, uncovering new therapeutic opportunities for a wide range of diseases.
Design Strategies for Multi-target Ligands and Polypharmacology
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. samipubco.com This has led to a shift from the "one target, one drug" paradigm towards the development of multi-target ligands, a concept known as polypharmacology. researchgate.net The indazole scaffold is particularly well-suited for this approach due to its ability to interact with diverse biological targets. samipubco.com
Designing multi-target drugs involves creating a single molecule that can modulate several disease-relevant targets simultaneously. nih.gov This can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and simplified treatment regimens. samipubco.com For example, researchers have developed pazopanib hybrids that act as dual inhibitors of histone deacetylases (HDACs) and vascular endothelial growth factor (VEGF) pathways, representing a polypharmacological approach to cancer treatment. nih.govresearchgate.net Similarly, new families of 5-substituted indazole derivatives have been designed to simultaneously inhibit both cholinesterase and BACE1, two key enzymes in the pathology of Alzheimer's disease. nih.gov
Future strategies will involve the rational design of indazole-benzoic acid hybrids that are deliberately engineered to interact with a specific combination of targets. This requires a deep understanding of the structural biology of the targets and the use of computational tools to optimize the ligand's binding profile. The ultimate goal is to create synergistic effects by hitting multiple nodes in a disease network. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving success rates. nih.govresearchgate.net These technologies are being applied at every stage, from target identification to lead optimization and even prediction of clinical trial outcomes. ed.ac.ukbohrium.com
For indazole-based compounds, AI and ML can be used in several ways:
High-Throughput Virtual Screening: ML models can be trained on existing data to rapidly screen vast virtual libraries of potential indazole derivatives, identifying those with the highest probability of being active against a specific target. nih.gov
De Novo Design: Generative AI models, such as variational autoencoders (VAEs), can design novel indazole-based molecules with desired properties from scratch, exploring a much wider chemical space than traditional methods. nih.govmednexus.org
ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can predict these properties with increasing accuracy, allowing researchers to filter out compounds with poor pharmacokinetic profiles early in the process. longdom.org
Synthesis Planning: AI tools can also assist chemists by proposing efficient synthetic routes for complex target molecules, including novel indazole-benzoic acid hybrids.
The integration of AI and ML offers a powerful toolkit to overcome key challenges in drug design. mednexus.org By combining vast datasets with sophisticated algorithms, researchers can make more informed decisions, reducing the time and cost associated with bringing new indazole-based therapies to the clinic. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(1H-indazol-1-yl)benzoic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling indazole derivatives with substituted benzoic acid precursors. For example, amide bond formation or nucleophilic aromatic substitution may be employed, using catalysts like palladium for cross-coupling reactions. Purity is ensured via recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (HPLC or column chromatography). Characterization by NMR (¹H/¹³C) and mass spectrometry validates structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming the indazole-benzoic acid linkage and regiochemistry. IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ ~254 nm), while mass spectrometry (ESI-TOF) confirms molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural proof .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. In aqueous buffers (pH >7), the deprotonated form enhances solubility, but aggregation may occur in acidic conditions. For cell-based assays, use DMSO stocks (≤0.1% v/v) to avoid cytotoxicity. Solubility should be quantified via shake-flask method or dynamic light scattering (DLS) to optimize dosing in pharmacokinetic studies .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the antioxidant or bioactivity potential of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,2p) level calculates descriptors like bond dissociation enthalpy (BDE) and ionization potential (IP) to evaluate antioxidant mechanisms (HAT, SET-PT). Molecular docking (AutoDock Vina) predicts binding affinities to targets like cytochrome P450 enzymes or kinases. These models guide synthetic prioritization of derivatives with predicted high activity .
Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., DPPH vs. ABTS radical scavenging protocols) or cell-line-specific responses. Validate findings using orthogonal assays (e.g., FRAP for antioxidants, SPR for binding kinetics). Control experiments, such as testing metabolite stability (via HPLC-MS; see CYP450 oxidation studies ), clarify whether degradation products contribute to observed activity.
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
- Methodological Answer : UV-Vis spectroscopy monitors heme iron coordination shifts (e.g., type II binding with CYP199A4). Competitive inhibition assays (IC₅₀ determination) and molecular dynamics simulations reveal binding modes. Metabolite identification (via LC-MS/MS) after in vitro incubation with liver microsomes predicts hepatic clearance pathways. This informs potential drug-drug interaction risks .
Q. What crystallographic insights exist for this compound derivatives, and how do they inform structure-activity relationships (SAR)?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX-refined structures) reveals planar indazole-benzoic acid conformations and hydrogen-bonding networks (e.g., carboxylic acid dimerization). Substituent effects on π-π stacking (e.g., phenyl vs. pyridyl groups) correlate with solubility and target binding. Compare CCDC-deposited structures (e.g., 1038591 ) to optimize steric and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
